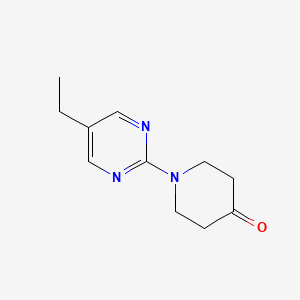

1-(5-Ethylpyrimidin-2-yl)piperidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(5-Ethylpyrimidin-2-yl)piperidin-4-one is a useful research compound. Its molecular formula is C11H15N3O and its molecular weight is 205.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that 1-(5-Ethylpyrimidin-2-yl)piperidin-4-one exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Table 1: Antimicrobial Activity Summary

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 | |

| Escherichia coli | 1.0 | |

| Bacillus subtilis | 0.25 |

Antiviral Properties

The compound has been investigated for its potential antiviral effects, particularly against viral infections such as influenza and HIV. Preliminary results suggest it may inhibit viral replication through interference with viral enzymes.

Case Study: Antiviral Efficacy

A study demonstrated that derivatives of this compound exhibited significant antiviral activity against HIV, with IC50 values indicating effective inhibition of viral replication in vitro.

Anticancer Potential

This compound has shown promise in cancer research, particularly in inhibiting the proliferation of various cancer cell lines.

Table 2: Anticancer Activity Summary

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | |

| A549 (Lung Cancer) | 3.0 | |

| HeLa (Cervical Cancer) | 4.5 |

Neurological Applications

The compound's structure allows it to interact with neurotransmitter receptors, indicating potential applications in treating neurological disorders such as depression and anxiety.

Mechanism of Action

The compound may act as a ligand for serotonin receptors, modulating neurotransmitter activity and providing therapeutic benefits in mood disorders.

Biochemical Pathways and Mechanisms

This compound's biological activities are attributed to its ability to form hydrogen bonds and interact with various biological targets, including enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Binding: It has been investigated for its potential as a ligand in receptor binding studies, particularly in neurological contexts.

- Signal Transduction Modulation: The compound may modulate signal transduction pathways that regulate cellular processes.

Analyse Des Réactions Chimiques

Oxidation Reactions

The ketone group in the piperidinone ring and the ethyl substituent on the pyrimidine moiety are primary oxidation sites.

Reduction Reactions

The ketone group undergoes reduction, while the pyrimidine ring remains generally inert under standard conditions.

Substitution Reactions

Nucleophilic and electrophilic substitutions occur at the piperidine nitrogen or pyrimidine ring positions.

Piperidine Nitrogen Alkylation

Pyrimidine Ring Functionalization

Cyclization and Annulation

The compound participates in intramolecular and intermolecular cyclization to form fused heterocycles.

Mechanistic Insights

-

Oxidation : Ethyl group oxidation proceeds via radical intermediates under acidic KMnO₄, forming carboxylic acids.

-

Reduction : Ketone reduction follows a hydride transfer mechanism, producing secondary alcohols without ring opening .

-

Substitution : Alkylation at the piperidine nitrogen occurs via SN2 pathways, while pyrimidine halogenation involves electrophilic aromatic substitution .

Propriétés

Formule moléculaire |

C11H15N3O |

|---|---|

Poids moléculaire |

205.26 g/mol |

Nom IUPAC |

1-(5-ethylpyrimidin-2-yl)piperidin-4-one |

InChI |

InChI=1S/C11H15N3O/c1-2-9-7-12-11(13-8-9)14-5-3-10(15)4-6-14/h7-8H,2-6H2,1H3 |

Clé InChI |

KLCSEFGJARHHPI-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CN=C(N=C1)N2CCC(=O)CC2 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.